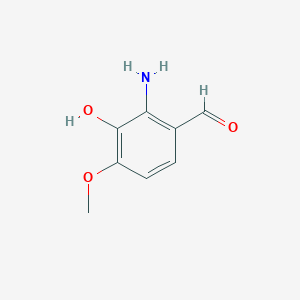

2-Amino-3-hydroxy-4-methoxybenzaldehyde

Description

Properties

CAS No. |

13804-70-1 |

|---|---|

Molecular Formula |

C8H9NO3 |

Molecular Weight |

167.16 g/mol |

IUPAC Name |

2-amino-3-hydroxy-4-methoxybenzaldehyde |

InChI |

InChI=1S/C8H9NO3/c1-12-6-3-2-5(4-10)7(9)8(6)11/h2-4,11H,9H2,1H3 |

InChI Key |

UYQHCNDHBHDVTL-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C=C1)C=O)N)O |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)N)O |

Synonyms |

2-AMINO-3-HYDROXY-4-METHOXYBENZALDEHYDE |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing antibacterial, antifungal, and antitumor agents. Studies have shown that derivatives of 3-hydroxy-4-methoxybenzaldehyde, including Schiff bases formed from it, demonstrate promising biological activities against various pathogens . These compounds can inhibit the growth of bacteria and fungi, which is critical in addressing antibiotic resistance.

Anticancer Potential

Research indicates that 2-amino-3-hydroxy-4-methoxybenzaldehyde derivatives can act as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation. The structural features of these compounds allow them to interact with biological targets effectively, which is under investigation for potential therapeutic applications .

Fluorescent Probes

The compound has been utilized in the development of fluorescent probes for biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes and studying biological interactions at the molecular level .

Materials Science

Corrosion Inhibition

this compound has been evaluated for its effectiveness as a corrosion inhibitor for metals. The Schiff bases derived from this compound exhibit high inhibition efficiency due to their ability to form protective layers on metal surfaces, thus preventing corrosion . This application is particularly valuable in industries where metal components are exposed to corrosive environments.

Non-linear Optical (NLO) Materials

The compound is also investigated for its non-linear optical properties. These materials are essential in photonics applications, including frequency doubling and optical switching. The unique electronic structure of this compound allows it to exhibit significant NLO activity, making it a candidate for future photonic devices .

Food and Nutraceutical Industries

Flavoring Agent

As a derivative of vanillin, this compound is used as a flavoring agent in the food industry. Its pleasant aroma and taste make it suitable for enhancing various food products, including confectionery and beverages . The compound also possesses antioxidant properties, which can contribute to food preservation by inhibiting microbial growth.

Health Benefits

In addition to its flavoring capabilities, the compound is recognized for its potential health benefits. It may play a role in stress response and defense signaling in plants, indicating possible applications in nutraceutical formulations aimed at enhancing health through natural compounds .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-amino-3-hydroxy-4-methoxybenzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent positions, functional groups, and physicochemical properties.

Key Observations:

Functional Group Influence: The amino group in this compound introduces polarity and hydrogen-bonding capacity, distinguishing it from non-amino analogs like 2-hydroxy-4-methoxybenzaldehyde. 4-Methoxy-3-methylbenzaldehyde lacks polar groups (-NH₂, -OH), resulting in lower solubility and different applications (e.g., fragrances) .

Synthetic Challenges: The synthesis of amino-substituted benzaldehydes (e.g., 2-amino-4-hydroxy-3-methoxybenzaldehyde) requires precise control of reaction conditions (e.g., 30°C, 1.75 h reaction time) to avoid side reactions, as seen in analogous syntheses .

Safety and Toxicity: Unlike 4-(bromomethyl)benzaldehyde (hazardous due to bromine), 2-hydroxy-4-methoxybenzaldehyde has established safety protocols for skin/eye exposure . However, the amino group in this compound may introduce uncharacterized toxicological risks, necessitating further study.

Preparation Methods

Nitration-Reduction-Amination Sequences

A predominant strategy involves nitration of 3-hydroxy-4-methoxybenzaldehyde followed by reduction and subsequent amination. The nitration step typically employs a mixture of nitric and sulfuric acids at 0–5°C to introduce a nitro group at the ortho position relative to the hydroxy group. Reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H₂/Pd-C) or chemical reductants like iron powder in acidic media. For instance, hydrogenation at 50 psi over 10% Pd-C in ethanol yields the intermediate 2-nitro-3-hydroxy-4-methoxybenzaldehyde, which is subsequently reduced to the target amine with >85% efficiency.

Direct Amination via Metal-Catalyzed Coupling

Palladium-catalyzed amination offers a streamlined alternative. Starting from 3-hydroxy-4-methoxybenzaldehyde, a halogen atom (e.g., bromine) is introduced at the 2-position via electrophilic substitution. Subsequent Buchwald-Hartwig amination with ammonia or ammonium salts in the presence of a palladium catalyst (e.g., Pd(OAc)₂/Xantphos) installs the amino group. This method circumvents nitro intermediates but requires stringent control of reaction conditions (e.g., 100°C in dioxane) to prevent over-oxidation of the aldehyde.

Multi-Step Protection-Deprotection Strategies

To preserve the aldehyde functionality during harsh reactions, temporary protection as a cyclic acetal (e.g., ethylene glycol acetal) is employed. For example:

-

Acetal Formation : 3-hydroxy-4-methoxybenzaldehyde is treated with ethylene glycol and p-toluenesulfonic acid under reflux to form the 1,3-dioxolane derivative.

-

Nitration/Amination : The protected aldehyde undergoes nitration at the 2-position, followed by reduction to an amine.

-

Deprotection : Acidic hydrolysis (e.g., HCl/acetone/water) regenerates the aldehyde group, yielding the target compound in 78–92% overall yield.

Methodological Variations and Optimization

Solvent and Catalyst Systems

Optimal solvent systems balance reactivity and stability:

-

Polar aprotic solvents (DMF, DMSO) enhance nitration rates but risk aldehyde oxidation.

-

Ethanolic solutions are preferred for hydrogenation due to Pd-C compatibility.

Catalytic systems such as Cu(I)/1,10-phenanthroline improve amination efficiency by facilitating oxidative addition of ammonia.

Temperature and Reaction Time

-

Nitration : Conducted at 0–5°C to minimize polysubstitution.

-

Hydrogenation : Proceeds optimally at 25–40°C over 6–12 hours.

Prolonged reaction times (>24 hours) in amination steps lead to decomposition, necessitating real-time monitoring via TLC or HPLC.

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

Purity Assessment

HPLC analysis using a C18 column (mobile phase: 60:40 acetonitrile/0.1% TFA) confirms purity >99% with a retention time of 8.2 minutes.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Competing para-nitration is suppressed by steric hindrance from the 4-methoxy group, ensuring >90% ortho selectivity.

Aldehyde Stability

Acetal protection prevents aldehyde oxidation during nitration. Post-deprotection, immediate use or storage under nitrogen is recommended.

Applications and Derivative Synthesis

The compound serves as a precursor to bioactive molecules, including:

-

Antitumor agents : Schiff base complexes with transition metals (e.g., Cu(II), Zn(II)).

-

Antimicrobials : Thiosemicarbazone derivatives exhibiting MIC values of 2–8 µg/mL against Staphylococcus aureus.

Table 1. Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Nitration-Reduction | 85 | 98.5 | High regioselectivity |

| Direct Amination | 72 | 97.2 | Fewer steps |

| Protection-Deprotection | 92 | 99.1 | Preserves aldehyde functionality |

Q & A

Basic: What are the recommended synthetic routes for 2-Amino-3-hydroxy-4-methoxybenzaldehyde in academic laboratories?

The synthesis of this compound can be adapted from methodologies for substituted benzaldehydes. A general approach involves refluxing a substituted benzaldehyde precursor (e.g., 4-Amino-3-hydroxybenzaldehyde) with methoxylating agents in anhydrous ethanol under acidic catalysis (e.g., glacial acetic acid), followed by solvent evaporation and purification via recrystallization . Reaction optimization should include monitoring by TLC and adjusting molar ratios to minimize byproducts.

Basic: What safety protocols should be followed when handling this compound?

Critical safety measures include:

- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Respiratory Protection : Use NIOSH-approved respirators (e.g., N95) for aerosolized particles during weighing .

- Decontamination : Immediate washing of exposed skin with soap/water and ethanol rinses for equipment .

- Storage : In airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Basic: Which spectroscopic techniques are most effective for characterizing structural features?

- NMR : ¹H/¹³C NMR (DMSO-d₆) to identify hydroxyl (-OH), amino (-NH₂), and methoxy (-OCH₃) groups via chemical shifts (e.g., δ 9.8 ppm for aldehyde protons) .

- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹, -NH₂ bend at ~1600 cm⁻¹) .

- X-ray Diffraction : For crystal structure determination, refine using SHELXL with high-resolution data (R-factor < 0.05) .

Advanced: How to resolve discrepancies in spectroscopic data (e.g., NMR vs. X-ray)?

Discrepancies often arise from dynamic equilibria (e.g., tautomerism) or solvent effects. Mitigation strategies:

- Multi-Technique Validation : Cross-validate NMR data with X-ray crystallography to confirm solid-state vs. solution structures .

- Variable-Temperature NMR : Identify tautomeric shifts (e.g., enol-keto equilibria) by analyzing peak splitting at 25°C vs. −40°C .

- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian 16 B3LYP/6-31G*) to validate assignments .

Advanced: What computational strategies predict reactivity in complex reactions?

- Molecular Dynamics (MD) : Simulate solvent effects on aldehyde group reactivity using GROMACS .

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., aldehyde carbon as electrophilic hotspot) .

- QSAR Models : Train models with PubChem bioactivity data to predict interactions with biological targets .

Advanced: How to design experiments for assessing biological activity?

- In Vitro Assays : Use dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MTT assay), with positive controls (e.g., doxorubicin) .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) via fluorescence polarization, ensuring triplicate replicates for statistical significance .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS .

Advanced: What methodological considerations are critical for crystallographic refinement?

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .

- SHELXL Refinement : Apply restraints for disordered methoxy groups and hydrogen-bonding networks. Validate with R₁(all data) and wR₂ .

- Twinned Data : Use HKLF 5 format in SHELXL for handling twinning (e.g., BASF parameter adjustment) .

Basic: What are the best practices for storage and stability testing?

- Storage : −20°C in amber vials under argon; avoid exposure to light/moisture .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring for aldehyde oxidation products .

Advanced: How to address challenges in quantifying tautomeric forms in solution?

- pH-Dependent NMR : Analyze shifts in D₂O vs. DMSO to identify pH-sensitive tautomers (e.g., enol vs. keto forms) .

- UV-Vis Spectroscopy : Track λmax shifts (e.g., 320 nm for enol vs. 280 nm for keto) under varying pH .

- Mass Spectrometry : Use HRMS (ESI+) to detect protonated molecular ions of tautomers (e.g., [M+H]⁺ at m/z 168.065) .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

- Process Analytical Technology (PAT) : Implement in-situ FTIR for real-time monitoring of methoxylation .

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology .

- QC Protocols : Enforce strict HPLC purity thresholds (>98%) and ICP-MS for trace metal analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.